1,3-Benzodioxole-4-carbaldehyde O-methyloxime
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Overview
Description
1,3-Benzodioxole-4-carbaldehyde O-methyloxime is an organic compound with the molecular formula C9H9NO3 It is a derivative of benzodioxole, featuring an oxime functional group attached to the carbaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole-4-carbaldehyde O-methyloxime can be synthesized through the reaction of 1,3-benzodioxole-4-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically takes place in an aqueous or alcoholic medium under reflux conditions. The resulting oxime is then methylated using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole-4-carbaldehyde O-methyloxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides under specific conditions.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Benzodioxole-4-carbaldehyde O-methyloxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole-4-carbaldehyde O-methyloxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole-4-carbaldehyde: Lacks the oxime group, making it less reactive in certain chemical reactions.
1,3-Benzodioxole-4-carboxylic acid: Contains a carboxylic acid group instead of the carbaldehyde moiety.
2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde: Features fluorine atoms, altering its chemical properties and reactivity.
Uniqueness
1,3-Benzodioxole-4-carbaldehyde O-methyloxime is unique due to the presence of both the oxime and methoxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications .
Properties
IUPAC Name |
(Z)-1-(1,3-benzodioxol-4-yl)-N-methoxymethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-11-10-5-7-3-2-4-8-9(7)13-6-12-8/h2-5H,6H2,1H3/b10-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXVNULOVRABQM-YHYXMXQVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=C2C(=CC=C1)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C\C1=C2C(=CC=C1)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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